2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide
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Overview
Description
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the quinoline derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: Similar structure but with an isoquinoline ring.
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydropyridin-6-yl)acetamide: Similar structure but with a pyridine ring.
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydrobenzyl-6-yl)acetamide: Similar structure but with a benzyl ring.
Uniqueness
2-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is unique due to its specific quinoline ring structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c19-15-8-5-12-10-13(6-7-14(12)18-15)17-16(20)9-11-3-1-2-4-11/h6-7,10-11H,1-5,8-9H2,(H,17,20)(H,18,19) |
InChI Key |
CUUUXGMXLREEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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